Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The process involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent . The crude product is then purified by column chromatography using ethyl acetate-hexane .Molecular Structure Analysis
The molecular structure of compounds similar to EBC has been studied using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported for related compounds .Chemical Reactions Analysis
The chemical reactions involving compounds similar to EBC have been studied. For instance, diselenide synthesized was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Scientific Research Applications
Synthesis and Biological Activity
Ethyl carbamate derivatives have been studied for their potential in various biological activities and synthetic applications. For instance, ethyl carbamates have been used as nitrogen source reagents in base-free intermolecular aminohydroxylation reactions, indicating their utility in organic synthesis and potential applications in developing pharmacologically active molecules (Harris et al., 2011).
Anticancer and Antifilarial Agents
Ethyl carbamate derivatives have been evaluated for antimitotic properties, demonstrating activity in biological systems, which could be leveraged for developing anticancer agents. The chiral isomers of ethyl carbamate showed differential biological activity, suggesting the importance of stereochemistry in their bioactivity profile (Temple & Rener, 1992). Additionally, certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have shown significant antineoplastic and antifilarial activities, proposing them as a new class of potential therapeutic agents (Ram et al., 1992).
Environmental and Food Safety
Ethyl carbamate (urethane) has been identified as a contaminant in fermented foods and beverages, with research focusing on its carcinogenicity and methods to mitigate its presence. This research is vital for improving food safety and reducing exposure to potentially harmful substances (Baan et al., 2007).
Novel Synthetic Applications
Research has also explored the development of novel synthetic methods and applications involving ethyl carbamate derivatives. For example, the synthesis of new antioxidants with higher molecular weights incorporating ethyl carbamate functionalities indicates the compound's versatility in chemical synthesis and potential in creating advanced materials (Pan et al., 1998).
Future Directions
EBC and similar compounds have exciting potential in various fields of research and industry. Their wide range of attractive utilization has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research may focus on exploring their potential applications further.
Properties
IUPAC Name |
ethyl N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-2-17-14(16)15-7-3-4-8-18-11-5-6-12-13(9-11)20-10-19-12/h5-6,9H,2,7-8,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEMRKZHLOTUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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